molecular formula C14H16O2 B14226817 Cyclohex-1-en-1-yl phenylacetate CAS No. 827615-83-8

Cyclohex-1-en-1-yl phenylacetate

Cat. No.: B14226817
CAS No.: 827615-83-8
M. Wt: 216.27 g/mol
InChI Key: YJECFCHLUWZUBF-UHFFFAOYSA-N
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Description

Cyclohex-1-en-1-yl phenylacetate is an organic compound characterized by a cyclohexene ring bonded to a phenylacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohex-1-en-1-yl phenylacetate typically involves the esterification of cyclohex-1-en-1-ol with phenylacetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts are employed to drive the esterification reaction. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-1-en-1-yl phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Formation of cyclohex-1-en-1-one or phenylacetic acid derivatives.

    Reduction: Production of cyclohex-1-en-1-yl phenylmethanol.

    Substitution: Generation of various substituted cyclohexene derivatives.

Scientific Research Applications

Cyclohex-1-en-1-yl phenylacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of cyclohex-1-en-1-yl phenylacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release phenylacetic acid, which may interact with biological receptors or enzymes. The cyclohexene ring can participate in various chemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-1-en-1-yl acetate: Similar structure but lacks the phenyl group.

    Phenylacetic acid esters: Various esters with different alcohol groups.

    Cyclohexene derivatives: Compounds with modifications on the cyclohexene ring.

Uniqueness

Cyclohex-1-en-1-yl phenylacetate is unique due to the combination of the cyclohexene ring and phenylacetate group, which imparts distinct chemical properties and potential applications. The presence of both aromatic and alicyclic components allows for diverse reactivity and functionality.

Properties

CAS No.

827615-83-8

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

cyclohexen-1-yl 2-phenylacetate

InChI

InChI=1S/C14H16O2/c15-14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1,3-4,7-9H,2,5-6,10-11H2

InChI Key

YJECFCHLUWZUBF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)OC(=O)CC2=CC=CC=C2

Origin of Product

United States

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